An In-depth Technical Guide to the Hypothesized Mechanism of Action of 2-Phenyl-2-(trifluoromethyl)piperidine hydrochloride
An In-depth Technical Guide to the Hypothesized Mechanism of Action of 2-Phenyl-2-(trifluoromethyl)piperidine hydrochloride
A Senior Application Scientist's Synthesis of Structure-Activity Relationships and Field-Proven Experimental Methodologies
Introduction
2-Phenyl-2-(trifluoromethyl)piperidine hydrochloride is a synthetic molecule belonging to the phenylpiperidine class of compounds.[1] While direct pharmacological studies on this specific molecule are not extensively available in peer-reviewed literature, its structural features strongly suggest a potential for significant activity within the central nervous system (CNS). The phenylpiperidine scaffold is a well-established pharmacophore present in a wide array of psychoactive drugs, including opioids, stimulants, and antipsychotics.[1][2] The addition of a trifluoromethyl group at the 2-position of the piperidine ring is a strategic modification often employed in medicinal chemistry to enhance metabolic stability and bioavailability of drug candidates.[3]
This technical guide, therefore, presents a hypothesized mechanism of action for 2-Phenyl-2-(trifluoromethyl)piperidine hydrochloride based on a comprehensive analysis of structure-activity relationships (SAR) of analogous compounds. We will delve into its likely molecular targets, the downstream signaling pathways it may modulate, and provide detailed, field-proven experimental protocols for researchers and drug development professionals to validate these hypotheses. Our approach is grounded in established pharmacological principles to offer a scientifically rigorous framework for investigating this promising compound.
Physicochemical and Structural Properties
A thorough understanding of the physicochemical properties of 2-Phenyl-2-(trifluoromethyl)piperidine hydrochloride is fundamental to predicting its biological activity. The key structural features are the piperidine ring, a phenyl group, and a trifluoromethyl group, all of which contribute to its overall pharmacological profile.
| Property | Value/Description | Source |
| Molecular Formula | C12H15ClF3N | [4][5] |
| Molecular Weight | 265.71 g/mol | [4][5] |
| Structure | A piperidine ring with a phenyl and a trifluoromethyl group attached to the same carbon atom (position 2). It is supplied as a hydrochloride salt. | N/A |
| Trifluoromethyl Group | The C-F bond is exceptionally strong, which can increase metabolic stability by blocking potential sites of oxidation. This group is also highly lipophilic, which can enhance membrane permeability and blood-brain barrier penetration. | [3] |
Hypothesized Mechanism of Action: A Focus on Monoamine Transporters
Based on the pharmacology of structurally similar phenylpiperidine derivatives, the primary hypothesized mechanism of action for 2-Phenyl-2-(trifluoromethyl)piperidine hydrochloride is the inhibition of monoamine transporters, specifically the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET).[4][5][6] These transporters are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby terminating their signaling. Inhibition of these transporters leads to an increase in the extracellular concentrations of dopamine, serotonin, and norepinephrine, which can result in a range of psychostimulant and antidepressant effects.[7]
Interaction with the Dopamine Transporter (DAT)
Many phenylpiperidine analogs exhibit high affinity for DAT.[6][8] The phenyl group is a key pharmacophoric element that often binds within a hydrophobic pocket of the transporter. The trifluoromethyl group, with its strong electron-withdrawing nature, could further enhance this interaction.
Caption: Hypothesized modulation of dopaminergic signaling by 2-Phenyl-2-(trifluoromethyl)piperidine hydrochloride.
Interaction with the Serotonin Transporter (SERT)
Several phenylpiperidine derivatives also show significant affinity for SERT.[4][5][6][9] The selectivity for DAT versus SERT can be influenced by subtle structural modifications. The presence and position of substituents on the phenyl ring are known to greatly influence the potency and selectivity for these transporters.[4][5]
Caption: Hypothesized modulation of serotonergic signaling by 2-Phenyl-2-(trifluoromethyl)piperidine hydrochloride.
Interaction with the Norepinephrine Transporter (NET)
The norepinephrine transporter is another plausible target for 2-Phenyl-2-(trifluoromethyl)piperidine hydrochloride.[10][11] Inhibition of NET leads to increased levels of norepinephrine in the synapse, which can contribute to stimulant and antidepressant effects. The relative affinity for NET compared to DAT and SERT will ultimately determine the overall pharmacological profile of the compound.
Experimental Protocols for Mechanism of Action Elucidation
To validate the hypothesized mechanism of action, a series of in vitro and in vivo experiments are necessary. The following protocols are standard in the field of neuropharmacology for characterizing novel psychoactive compounds.
In Vitro Assays
These assays are the gold standard for determining the binding affinity of a compound to its molecular target.[12][13]
-
Objective: To determine the equilibrium dissociation constant (Ki) of 2-Phenyl-2-(trifluoromethyl)piperidine hydrochloride for DAT, SERT, and NET.
-
Methodology:
-
Membrane Preparation: Prepare cell membrane homogenates from cells expressing the human recombinant transporters (DAT, SERT, or NET) or from brain regions rich in these transporters (e.g., striatum for DAT).[14]
-
Assay Setup: In a 96-well plate, incubate the membrane preparation with a specific radioligand for the transporter of interest (e.g., [3H]WIN 35,428 for DAT, [3H]citalopram for SERT, or [3H]nisoxetine for NET) and varying concentrations of 2-Phenyl-2-(trifluoromethyl)piperidine hydrochloride.
-
Incubation: Incubate at a specific temperature and for a duration sufficient to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of the compound that inhibits 50% of specific radioligand binding) and calculate the Ki value using the Cheng-Prusoff equation.
-
Caption: A generalized workflow for a radioligand binding assay.
These functional assays measure the ability of a compound to inhibit the transport of neurotransmitters into cells.[15][16][17][18]
-
Objective: To determine the potency (IC50) of 2-Phenyl-2-(trifluoromethyl)piperidine hydrochloride in inhibiting the uptake of dopamine, serotonin, and norepinephrine.
-
Methodology:
-
Cell Culture: Use cell lines stably expressing the human transporters (e.g., HEK293-hDAT, HEK293-hSERT, HEK293-hNET).
-
Assay Setup: Plate the cells in a 96-well plate. Pre-incubate the cells with varying concentrations of 2-Phenyl-2-(trifluoromethyl)piperidine hydrochloride.
-
Uptake Initiation: Add a radiolabeled neurotransmitter (e.g., [3H]dopamine, [3H]serotonin, or [3H]norepinephrine) to initiate uptake.
-
Uptake Termination: After a short incubation period, terminate the uptake by rapidly washing the cells with ice-cold buffer.
-
Quantification: Lyse the cells and measure the amount of radiolabeled neurotransmitter taken up using a scintillation counter.
-
Data Analysis: Calculate the IC50 value for uptake inhibition.
-
In Vivo Assays
Animal models are crucial for assessing the behavioral effects of a novel compound and for predicting its therapeutic potential.[19][20][21]
-
Locomotor Activity: Increased locomotor activity in rodents is a hallmark of psychostimulant drugs that enhance dopamine signaling.
-
Forced Swim Test and Tail Suspension Test: These models are commonly used to screen for antidepressant activity. A decrease in immobility time is indicative of an antidepressant-like effect.
-
Drug Discrimination: This paradigm can be used to determine if the subjective effects of 2-Phenyl-2-(trifluoromethyl)piperidine hydrochloride are similar to those of known psychostimulants or antidepressants.
Conclusion
While the precise mechanism of action of 2-Phenyl-2-(trifluoromethyl)piperidine hydrochloride remains to be empirically determined, its chemical structure provides a strong basis for the hypothesis that it functions as a monoamine transporter inhibitor. The phenylpiperidine core suggests affinity for DAT, SERT, and NET, and the trifluoromethyl group is likely to confer favorable pharmacokinetic properties. The experimental protocols outlined in this guide provide a clear and robust roadmap for elucidating the pharmacological profile of this compound. Through systematic in vitro and in vivo characterization, the scientific community can ascertain the therapeutic potential of 2-Phenyl-2-(trifluoromethyl)piperidine hydrochloride and its suitability for further development as a novel CNS agent.
References
-
Chen Y, Xu X, Liu H, Yang H, Li Y, Zheng L, et al. Synthesis and Evaluation of a Series of 2-Substituted-5-Thiopropylpiperazine (Piperidine)-1,3,4-Oxadiazoles Derivatives as Atypical Antipsychotics. PLoS ONE. 2012;7(4):e35773. Available from: [Link]
-
Frolov and Vereshchagin. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. 2023;28(3):1398. Available from: [Link]
-
Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. Available from: [Link]
-
Kuypers KPC, et al. In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R. J Neurochem. 2022;162(1):39-59. Available from: [Link]
-
Boos TL, et al. Structure-activity relationships of substituted N-benzyl piperidines in the GBR series: Synthesis of 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-(2-trifluoromethylbenzyl)piperidine, an allosteric modulator of the serotonin transporter. Bioorg Med Chem. 2006;14(11):3967-73. Available from: [Link]
-
Tu Y, et al. Syntheses and structure-activity relationship studies of piperidine-substituted quinolones as nonpeptide gonadotropin releasing hormone antagonists. Bioorg Med Chem Lett. 2004;14(7):1783-7. Available from: [Link]
-
Saha K, et al. In vitro assays for the functional characterization of the dopamine transporter (DAT). Curr Protoc Pharmacol. 2014;67:Unit 12.15. Available from: [Link]
-
Kaye AD, et al. Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. Anesthesiology and Pain Medicine. 2014;4(2):e16694. Available from: [Link]
-
Manetti F, et al. Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances. Int J Mol Sci. 2021;22(13):6798. Available from: [Link]
-
Izenwasser S, et al. Potent and selective ligands for the dopamine transporter (DAT): structure-activity relationship studies of novel 4-[2-(diphenylmethoxy)ethyl]-1-(3-phenylpropyl)piperidine analogues. J Med Chem. 1997;40(24):3974-8. Available from: [Link]
-
Kõks S. Experimental Models on Effects of Psychostimulants. Int Rev Neurobiol. 2015;120:107-29. Available from: [Link]
-
Mayer FP, et al. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Front Pharmacol. 2020;11:665. Available from: [Link]
-
Izenwasser S, et al. Structure-activity relationship studies of novel 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]-1-(3-phenylpropyl)piperidine analogs: synthesis and biological evaluation at the dopamine and serotonin transporter sites. J Med Chem. 1995;38(16):3033-40. Available from: [Link]
-
ResearchGate. Structure of trifluoromethyl piperidine derivative. Available from: [Link]
-
Kaye AD, et al. Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. Anesthesiol Pain Med. 2014;4(2):e16694. Available from: [Link]
-
Heal DJ, et al. Animal models to guide clinical drug development in ADHD: lost in translation?. J Psychopharmacol. 2009;23(7):739-55. Available from: [Link]
-
ResearchGate. Synthetic route for the synthesis of trifluoromethyl containing piperidines. Available from: [Link]
-
Glennon RA, et al. Novel 1-phenylpiperazine and 4-phenylpiperidine derivatives as high-affinity sigma ligands. J Med Chem. 1992;35(22):4341-7. Available from: [Link]
-
Peters FT, et al. In vitro approaches to studying the metabolism of new psychoactive compounds. Drug Test Anal. 2011;3(7-8):429-41. Available from: [Link]
-
Wikipedia. Phenylpiperidines. Available from: [Link]
-
Lomenzo SA, et al. Synthesis, dopamine and serotonin transporter binding affinities of novel analogues of meperidine. Bioorg Med Chem Lett. 1999;9(23):3273-6. Available from: [Link]
-
Lomenzo SA, et al. Synthesis, dopamine and serotonin transporter binding affinities of novel analogues of meperidine. Bioorg Med Chem Lett. 1999;9(23):3273-6. Available from: [Link]
-
Springer Nature Experiments. Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. Available from: [Link]
-
Wouters J, et al. Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Molecules. 2021;26(11):3192. Available from: [Link]
-
Werry TD, et al. Discovery of 4-Phenylpiperidine-2-Carboxamide Analogues as Serotonin 5-HT2C Receptor-Positive Allosteric Modulators with Enhanced Drug-like Properties. J Med Chem. 2020;63(13):7230-7252. Available from: [Link]
-
Sonesson C, et al. Synthesis and Evaluation of a Set of 4-Phenylpiperidines and 4-Phenylpiperazines as D2 Receptor Ligands and the Discovery of the Dopaminergic Stabilizer 4-[3-(Methylsulfonyl)phenyl]-1-propylpiperidine (Huntexil, Pridopidine, ACR16). J Med Chem. 2010;53(5):2127-39. Available from: [Link]
-
Werry TD, et al. Discovery of 4-Phenylpiperidine-2-Carboxamide Analogues as Serotonin 5-HT2C Receptor-Positive Allosteric Modulators with Enhanced Drug-like Properties. J Med Chem. 2020;63(13):7230-7252. Available from: [Link]
-
ResearchGate. Animal Experimental Models Used In The Study Of Psychiatric Diseases. Available from: [Link]
-
Molecular Devices. Neurotransmitter Transporter Uptake Assay Kit. Available from: [Link]
-
Molecular Devices. Neurotransmitter Transporter Uptake Assay Kit. Available from: [Link]
-
Cai W, Chen Z. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophys Rep. 2016;2(1):1-10. Available from: [Link]
-
Frolov and Vereshchagin. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. 2023;28(3):1398. Available from: [Link]
-
Wu H, et al. Fully automated radioligand binding filtration assay for membrane-bound receptors. J Biomol Screen. 2002;7(5):443-8. Available from: [Link]
-
Deschaux O, et al. Further structure-activity relationship studies of piperidine-based monoamine transporter inhibitors. J Med Chem. 2005;48(25):7970-9. Available from: [Link]
-
Cheng MH, et al. Insights into the Modulation of Dopamine Transporter Function by Amphetamine, Orphenadrine, and Cocaine Binding. Front Neurol. 2017;8:24. Available from: [Link]
-
Bautista-Aguilar J, et al. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. Molecules. 2022;27(19):6619. Available from: [Link]
-
Wikipedia. Stimulant. Available from: [Link]
-
ScienceDirect. Using in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies. Available from: [Link]
-
Caccia S, et al. 3-[(Aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives: high-affinity ligands for the serotonin transporter. Bioorg Med Chem. 2007;15(20):6565-73. Available from: [Link]
-
Deschaux O, et al. Further structure-activity relationship studies of piperidine-based monoamine transporter inhibitors: effects of piperidine ring stereochemistry on potency. Identification of norepinephrine transporter selective ligands and broad-spectrum transporter inhibitors. J Med Chem. 2005;48(25):7970-9. Available from: [Link]
-
Ding YS, et al. Phenylephrine and norepinephrine increase dopamine transporter ligand binding in striatum. J Nucl Med. 2003;44(7):1138-45. Available from: [Link]
-
Wikipedia. Norepinephrine transporter. Available from: [Link]
-
Sali A, et al. Structure-based discovery of prescription drugs that interact with the norepinephrine transporter, NET. Proc Natl Acad Sci U S A. 2013;110(21):8553-8. Available from: [Link]
-
Chem Help ASAP. functional in vitro assays for drug discovery. YouTube. 2023. Available from: [Link]
Sources
- 1. Phenylpiperidines - Wikipedia [en.wikipedia.org]
- 2. Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Syntheses and structure-activity relationship studies of piperidine-substituted quinolones as nonpeptide gonadotropin releasing hormone antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Research Portal [scholarship.miami.edu]
- 5. Synthesis, dopamine and serotonin transporter binding affinities of novel analogues of meperidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure-activity relationship studies of novel 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]-1-(3-phenylpropyl)piperidine analogs: synthesis and biological evaluation at the dopamine and serotonin transporter sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stimulant - Wikipedia [en.wikipedia.org]
- 8. Potent and selective ligands for the dopamine transporter (DAT): structure-activity relationship studies of novel 4-[2-(diphenylmethoxy)ethyl]-1-(3-phenylpropyl)piperidine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 3-[(Aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives: high-affinity ligands for the serotonin transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Norepinephrine transporter - Wikipedia [en.wikipedia.org]
- 11. salilab.org [salilab.org]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. Radioligand binding assays: from opiate receptors to drug discovery mainstay. | Revvity [revvity.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 17. moleculardevices.com [moleculardevices.com]
- 18. moleculardevices.com [moleculardevices.com]
- 19. Experimental Models on Effects of Psychostimulants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Animal models to guide clinical drug development in ADHD: lost in translation? - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
